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molecular formula C7H9NO B043533 3-Cyclobutyl-3-oxopropanenitrile CAS No. 118431-89-3

3-Cyclobutyl-3-oxopropanenitrile

Cat. No. B043533
M. Wt: 123.15 g/mol
InChI Key: BAJYSJUMDLMTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07300944B2

Procedure details

To 800 mL of THF at −78° C. was added n-BuLi (312.0 mL, 780.0 mmol, 2.5 M in hexanes). After the reaction temperature equilibrated (˜15 min), a solution of acetonitrile (40.7 mL, 780.0 mmol in 100 mL of THF) was added dropwise via an addition funnel over a 20 min period. The resulting milky white slurry was allowed to stir for 1 hr before a solution of ethyl cyclobutanecarboxylate (53.9 mL, 390.1 mmol in 150 mL of THF) was added down the side of the flask over a 20 min period. After one hr, the reaction was warmed to −45° C. (acetonitrile/CO2) and allowed to stir for two hr. The reaction was quenched cold by the dropwise addition of 2 N HCl (˜390 mL), pH=7 and then diluted with EtOAc (1 L). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×600 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to yield 3-cyclobutyl-3-oxo-propionitrile (quantitative yield) as a yellow oil that was used without further purification. Rf 0.32 (40% EtOAc/hexanes). m/z (APCI+) 138 (M−1).
Quantity
40.7 mL
Type
reactant
Reaction Step One
Quantity
53.9 mL
Type
reactant
Reaction Step Two
Name
acetonitrile CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
312 mL
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li]CCCC.[C:6](#[N:8])[CH3:7].[CH:9]1([C:13](OCC)=[O:14])[CH2:12][CH2:11][CH2:10]1.C(#N)C.C(=O)=O>C1COCC1>[CH:9]1([C:13](=[O:14])[CH2:7][C:6]#[N:8])[CH2:12][CH2:11][CH2:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
40.7 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
53.9 mL
Type
reactant
Smiles
C1(CCC1)C(=O)OCC
Step Three
Name
acetonitrile CO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N.C(=O)=O
Step Four
Name
Quantity
312 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for two hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(˜15 min)
Duration
15 min
ADDITION
Type
ADDITION
Details
was added down the side of the flask over a 20 min period
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched cold by the dropwise addition of 2 N HCl (˜390 mL), pH=7
ADDITION
Type
ADDITION
Details
diluted with EtOAc (1 L)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (2×600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCC1)C(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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